N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-benzyl-4-[(1R)-1-hydroxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12(17)14-7-9-15(10-8-14)20(18,19)16-11-13-5-3-2-4-6-13/h2-10,12,16-17H,11H2,1H3/t12-/m1/s1 |
InChI Key |
VJPXNKHPSLAFHQ-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Sulfonamide Intermediate
The initial step involves reacting 4-methylbenzenesulfonyl chloride with a suitable amine (such as allylamine) to generate the sulfonamide precursor.
- Reagents: 4-methylbenzenesulfonyl chloride, allylamine
- Solvent: Tetrahydrofuran (THF)
- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
- Temperature: Room temperature (~25°C)
- Time: Approximately 24 hours
- Dissolve 4-methylbenzenesulfonyl chloride in THF.
- Add allylamine dropwise under stirring.
- Introduce potassium carbonate or sodium hydroxide to facilitate nucleophilic attack.
- Stir the mixture at room temperature for 24 hours.
- Acidify with dilute hydrochloric acid (HCl).
- Extract with dichloromethane, wash with water and brine, then dry over anhydrous sodium sulfate.
- Evaporate solvent to obtain the crude sulfonamide.
Yield: Typically around 70-75%, with purity confirmed via spectroscopic methods.
Benzylation of the Sulfonamide
The next step involves nucleophilic substitution where the sulfonamide nitrogen reacts with benzyl bromide.
- Reagents: N-allyl-4-methylbenzenesulfonamide, benzyl bromide
- Solvent: THF
- Base: Sodium hydroxide (NaOH)
- Temperature: Room temperature
- Time: 24 hours
- Dissolve the sulfonamide in THF.
- Add benzyl bromide dropwise under stirring.
- Add sodium hydroxide solution to support SN1-like benzylation.
- Stir for 24 hours at room temperature.
- Filter the precipitated product.
- Recrystallize from ethanol to purify.
Mechanism:
The benzylation likely follows an SN1 pathway, with the benzyl bromide generating a stable benzylic carbocation that reacts with the sulfonamide nitrogen.
Yield: Approximately 65-70%, with high purity confirmed by NMR and IR spectroscopy.
Environmental and Optimization Considerations
Recent advances emphasize environmentally friendly conditions:
- Use of aqueous ionic bases (e.g., potassium carbonate) reduces hazardous waste.
- THF as a solvent offers good solubility for reactants and is less toxic than dichloromethane.
- The two-step process can be adapted into a one-pot synthesis , minimizing purification steps and waste.
Data Table Summarizing Preparation Conditions
| Step | Reagents | Solvent | Base | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-methylbenzenesulfonyl chloride + allylamine | THF | K₂CO₃ / NaOH | Room temperature | 24 hours | 70-75% | Mild, environmentally friendly, high yield |
| 2 | N-allyl-4-methylbenzenesulfonamide + benzyl bromide | THF | NaOH | Room temperature | 24 hours | 65-70% | SN1-like benzylation, recrystallization for purity |
Structural and Crystallographic Validation
The synthesized compound's structure has been confirmed via single-crystal X-ray diffraction, revealing an orthorhombic Pna21 space group with characteristic bond lengths and angles consistent with sulfonamide and benzyl functionalities. The molecular geometry supports the proposed synthesis pathway and confirms the regioselectivity and stereochemistry of the hydroxyethyl substituent.
Literature and Research Findings
- The synthesis of sulfonamide derivatives via reaction of sulfonyl chlorides with amines is well-established, with recent innovations focusing on greener solvents and catalysts to improve sustainability.
- Benzylation of sulfonamides typically proceeds via SN1 mechanisms, especially with benzyl bromide, which stabilizes the carbocation intermediate.
- Crystallographic studies provide detailed insights into molecular conformations, hydrogen bonding networks, and packing, essential for understanding biological activity and further drug development.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and thionyl chloride (SOCl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is a sulfonamide derivative with several potential applications, particularly in medicinal chemistry and drug design . Sulfonamides, including N-benzyl-4-methylbenzenesulfonamides, are synthesized through the treatment of sulfonyl chlorides with primary amines, followed by benzylation . These compounds have gained interest due to their biological activities and potential therapeutic uses .
Scientific Research Applications
Inhibition of γ-Secretase
N-benzylbenzenesulfonamide derivatives have demonstrated inhibition against γ-secretase, a protein complex implicated in Alzheimer's disease . Inhibition of γ-secretase can lead to decreased production of amyloid β-peptide (Aβ), which accumulates in the brains of Alzheimer's patients . Specifically, 2-(N-benzyl-N-phenylsulfonamido)alkyl amide derivatives have shown this inhibitory activity, suggesting a potential avenue for Alzheimer's disease treatment .
Enzyme Inhibition
Sulfamides, which incorporate the sulfonamide functionality, are used in medicinal chemistry for designing biologically active derivatives . These compounds can inhibit various enzymes, including carbonic anhydrases (CAs), aspartic proteases (such as HIV-1 protease and γ-secretase), serine proteases, and metalloproteases . The sulfamide moiety can bind to the active site of these enzymes, thereby inhibiting their function .
Antimicrobial Agents
Sulfamate inhibitors of aminoacyl-tRNA synthetases (aaRSs) have been reported as new classes of antibiotics, which are useful in combating drug-resistant infections . Anti-viral agents incorporating sulfamate moieties have also been investigated as HIV reverse transcriptase and protease inhibitors .
Anti-Cancer Drugs
Sulfamates have a special position in anti-cancer drug development, targeting steroid sulfatases (STSs) and carbonic anhydrases (CAs) . Several sulfamate-type inhibitors of STSs have progressed to clinical trials for treating hormone-dependent tumors like breast and prostate cancers . Additionally, the inhibition of tumor-associated CAs is being explored as a therapeutic approach for cancer treatment .
Synthesis and Crystallographic Characterization
N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, has been synthesized and characterized through spectroscopic and crystallographic methods . Single-crystal X-ray diffraction revealed an orthorhombic system, supporting the successful formation of the compound . Such characterization is crucial for understanding the structural properties and potential applications of these compounds .
Related Compounds and Derivatives
Several related compounds and derivatives have been synthesized and studied for their potential applications . These include:
Mechanism of Action
The mechanism of action of N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Substituent Variations and Functional Group Effects
A key comparison lies in substituent modifications on the benzene ring and sulfonamide nitrogen. Below is a detailed analysis of analogous compounds:
Structural and Conformational Analysis
- Chirality and Stereochemistry: The (1R)-1-hydroxyethyl group in the target compound introduces stereospecificity, which is absent in non-chiral analogs like N-Benzyl-N-ethyl-4-methylbenzene-sulfonamide. This chirality may influence binding affinity in enzyme targets .
Pharmacological Potential
- While the target compound’s bioactivity is unspecified, N-[(1R,2R)-2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methyl-benzenesulfonamide (CAS L003690) is highlighted for drug discovery due to its sulfonamide and amino pharmacophores .
- 4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-yl-idene]benzenesulfonamide () features a dihydropyridine moiety, a scaffold common in calcium channel blockers, suggesting divergent therapeutic avenues .
Biological Activity
N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is an organic compound featuring a sulfonamide group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉NO₃S, with a molecular weight of approximately 291.4 g/mol. The compound includes a benzyl group, a hydroxyethyl group, and a sulfonamide moiety, which contribute to its unique reactivity and biological activity.
Enzyme Inhibition
This compound exhibits notable inhibitory effects on various enzymes:
- Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and facilitating gas exchange in tissues. Inhibition can disrupt physiological processes, making it a target for therapeutic intervention.
- Dihydropteroate Synthetase : An essential enzyme in the folate biosynthesis pathway, its inhibition can lead to antimicrobial effects, as seen in other sulfonamide derivatives.
The mechanism of action involves competitive inhibition, where the compound binds to the active site of these enzymes, preventing substrate access and subsequent enzymatic reactions. This property positions this compound as a candidate for drug development aimed at conditions requiring enzyme modulation.
Case Studies
Recent studies have explored the biological efficacy of this compound in various contexts:
- Antimicrobial Activity : The compound has shown potential against bacterial strains by inhibiting dihydropteroate synthetase. This aligns with findings from similar sulfonamides that target bacterial infections effectively.
- Anti-inflammatory Effects : Preliminary research suggests that the compound may exhibit anti-inflammatory properties through its action on carbonic anhydrase, which is involved in the regulation of bicarbonate levels and pH balance in tissues.
- Antitumor Potential : Studies have indicated that derivatives with similar structures possess antitumor activity by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sulfamethoxazole | Sulfamethoxazole | Widely used antibiotic targeting bacterial infections |
| Sulfadiazine | Sulfadiazine | Effective against toxoplasmosis |
| Sulfamethazine | Sulfamethazine | Commonly used in veterinary medicine |
This compound is unique due to its specific substitution pattern that enhances solubility and reactivity compared to other sulfonamides. Its hydroxyethyl group contributes distinct chemical properties that make it versatile in synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
